molecular formula C18H13NO2 B078885 4-Nitro-p-terphenyl CAS No. 10355-53-0

4-Nitro-p-terphenyl

Cat. No. B078885
CAS RN: 10355-53-0
M. Wt: 275.3 g/mol
InChI Key: IMMGNSJGTWWGJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 4-Nitro-p-terphenyl has been explored through various methods. For instance, Kumari et al. (2023) described the synthesis of 4-(tert-Butyl)-4-nitro-1,1-biphenyl, which, while not directly 4-Nitro-p-terphenyl, showcases methods applicable to its synthesis. The compound was characterized using spectroscopic and X-ray diffraction techniques, highlighting the importance of crystalline structure analysis in understanding the properties of such molecules (Kumari et al., 2023). Yue (2002) reported on the synthesis of 4-Carboxy-p-terphenyl from p-terphenyl, demonstrating a different functionalization approach that could be adapted for nitration (Yue, 2002).

Molecular Structure Analysis

The molecular structure of derivatives similar to 4-Nitro-p-terphenyl has been examined through computational and crystallographic methods. The studies by Kumari et al. (2023) using DFT and HF methods provide insights into the electronic structure and reactivity of the molecule, highlighting the impact of the nitro group on the molecule's electronic properties (Kumari et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving 4-Nitro-p-terphenyl derivatives often exploit the reactivity of the nitro group. The catalytic cleavage of p-nitrophenyl picolinate by metal complexes highlights the potential of nitro-substituted compounds in catalysis and their reactivity in specific chemical environments (Yan et al., 2002).

Physical Properties Analysis

The physical properties of 4-Nitro-p-terphenyl and its derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The study by Kumari et al. (2023) on 4-(tert-Butyl)-4-nitro-1,1-biphenyl provides valuable data on the crystal system and unit cell parameters, offering insight into the solid-state properties of these compounds (Kumari et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are significantly influenced by the nitro group in 4-Nitro-p-terphenyl. The work by Yan et al. (2002) demonstrates the interaction of nitro-substituted compounds with metal complexes, indicating the potential chemical behavior of 4-Nitro-p-terphenyl in various chemical environments (Yan et al., 2002).

Scientific Research Applications

  • Scintillator Material : 4-Nitro-p-terphenyl is involved in the synthesis of sexiphenyl, which can be used as a scintillator material (Nozaki, Tamura, Harada, & Saito, 1960).

  • Electrowetting Applications : Terarylene molecules, including derivatives of 4-Nitro-p-terphenyl, show crucial influence on the electrowetting properties of polycrystalline gold, useful in micro-fluidics (Casalini et al., 2015).

  • Pharmacokinetics Studies : 4-Nitro-p-terphenyl is used in a HPLC method for quantitation of 4-nitrophenol and its conjugates, providing insights into drug metabolism (Almási, Fischer, & Perjési, 2006).

  • Photochemical Research : Studies on photolysis of Phenyl N-tert-butylnitrone, a spin trap in free radical research, indicate the formation of nitric oxide, hinting at potential photochemical applications of nitro compounds like 4-Nitro-p-terphenyl (Chamulitrat et al., 1993).

  • Dynamic Cage Effects Study : Research using 4-Nitro-p-terphenyl derivatives to study probe rotational dynamics in glass formers like ortho-terphenyl offers valuable insights into molecular dynamics (Earle, Mościcki, Polimeno, & Freed, 1997).

  • Nonlinear Optical Properties : Fluorinated terphenyl compounds, including derivatives of 4-Nitro-p-terphenyl, exhibit significant third-order nonlinear optical properties, making them potential candidates for optoelectronic applications (Adeel et al., 2021).

  • Antiapoptotic Properties : Certain terphenyl derivatives, including those with nitro groups, have been found to exhibit cell protective activity, opening avenues for their use in biomedical applications (Simoni et al., 2008).

Safety And Hazards

4-Nitro-p-terphenyl is very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

1-(4-nitrophenyl)-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO2/c20-19(21)18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMGNSJGTWWGJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30145897
Record name 1,1':4',1''-Terphenyl, 4-nitro-
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Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Nitro-p-terphenyl

CAS RN

10355-53-0
Record name 4-Nitro-p-terphenyl
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Record name 4-Nitro-1,1':4',1''-terphenyl
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Record name 10355-53-0
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Record name 1,1':4',1''-Terphenyl, 4-nitro-
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Record name 4-nitro-1,1':4':1'-terphenyl
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Record name 4-NITRO-1,1':4',1''-TERPHENYL
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Citations

For This Compound
79
Citations
H France, IM Heilbron, DH Hey - Journal of the Chemical Society …, 1938 - pubs.rsc.org
… 4-Nitro-P-terphenyl has also been obtained by Grieve and Hey (this vol., p. by the action of diazotised p-nitroaniline on a solution of diphenyl in chloroform in the presence of aqueous …
Number of citations: 31 pubs.rsc.org
R Splies - The Journal of Organic Chemistry, 1961 - ACS Publications
… improved yield of the desired 4-nitro-p-terphenyl (I). Reduction of I was carried out in a high pressure bomb with … 4-Nitro-p-terphenyl (I). A suspension of 23.0 g. of p-terphenyl in 110 ml. …
Number of citations: 4 pubs.acs.org
P Culling, GW Gray, D Lewis - Journal of the Chemical Society …, 1960 - pubs.rsc.org
… nitrated in glacial acetic acid to give 4-nitro-p-terphenyl. Moreover, the liquors from such … acid is of limited value for the preparation of 4-nitro-P-terphenyl (I). However, details have been …
Number of citations: 10 pubs.rsc.org
P Culling, GW Gray, D Lewis - Journal of the Chemical Society …, 1960 - pubs.rsc.org
… Similarly, 4-cyano4"-nitro-P-terphenyl yields a nematic melt at 232", and the isotropic liquid is obtained only at 275". On the other hand, 4-chloro-4"-nitro-$-terphenyl, mp 258", gives no …
Number of citations: 20 pubs.rsc.org
T Nozaki, Y Harada - Bulletin of the Chemical Society of Japan, 1962 - journal.csj.jp
… for preparing 4-nitro-p-terphenyl, … Earlier workers obtained3) 2-nitro-p-terphenyl and 4-nitro-p-terphenyl by treating NAB with nitrobenzene and separating the product by fractional …
Number of citations: 5 www.journal.csj.jp
CFH Allen, DM Burness - The Journal of Organic Chemistry, 1949 - ACS Publications
… 4-Nitro-p-terphenyl. To a suspension of 23 g. (0.1 mole) of Santowax P1 in 70 ml. … 4-nitro-p-terphenyl is 212-213. 4-Amim-p-terphenyl. Asuspension of 10 g. of crude 4-nitro-p-terphenyl …
Number of citations: 13 pubs.acs.org
GW Gray, D Lewis - Journal of the Chemical Society (Resumed), 1961 - pubs.rsc.org
… Furthermore, p-terphenyl and 4-nitro-p-terphenyl have extremely low solubilities in solvents … However, it was possible to calculate the amounts of the hydrocarbon, 4-nitro-p-terphenyl, …
Number of citations: 2 pubs.rsc.org
PC Bizzarri, C Della Casa, A Monaco - Polymer, 1980 - Elsevier
The synthesis of 4-amino-4″-carboxy-p-terphenyl is reported and a solid-state polycondensation reaction of the synthesized product is studied by thermogravimetry. From the …
Number of citations: 10 www.sciencedirect.com
A Ferris, F Gould, G Johnson… - The Journal of Organic …, 1961 - ACS Publications
… improved yield of the desired 4-nitro-p-terphenyl (I). Reduction of I was carried out in a high pressure bomb with … 4-Nitro-p-terphenyl (I). A suspension of 23.0 g. of p-terphenyl in 110 ml. …
Number of citations: 0 pubs.acs.org
H Kihara, Y Norikane, M Yoshida - Tetrahedron, 2012 - Elsevier
Cinnamoyl-functionalized liquid-crystalline (LC) compounds having a 4″-substituted [1,1′;4′,1″]terphenyl (p-terphenyl) as mesogens were synthesized to investigate the abilities of …
Number of citations: 4 www.sciencedirect.com

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